

Cetrorelix's Impact on Endometrial Morphology & Receptivity

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Compound Focus: Cetrorelix Acetate

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Aspect of Endometrial Morphology	Impact of Cetrorelix	Comparative Context (if any)
Endometrial Type A Morphology	66.2% of patients showed Type A pattern [1] [2]	Higher than Ganirelix (60.1%) [1] [2]
Endometrial Type C Morphology	5.3% of patients showed Type C pattern [1] [2]	Lower than Ganirelix (6.3%) [1] [2]
Uterine Decidualization	Restored normal patterns impaired by Anti-PD-L1 treatment [3] [4]	Protective effect observed in a murine model [3]
Endometrial Thickness (EMT) Associated clinical pregnancy rate peaks at 9-12mm [5]	No direct effect; clinical outcomes are optimized within a specific EMT range [5]	GnRH-ant protocol shows better outcomes in medium EMT range (7-10mm) vs. GnRH-a [5]

Detailed Experimental Protocols

To help you replicate or understand the findings, here are the methodologies from the key studies.

Clinical Study on Endometrial Receptivity

This protocol is based on the large retrospective cohort study comparing Cetorelix and Ganirelix [1] [2].

- **1. Patient Cohort & Design:** A retrospective analysis of infertile patients undergoing IVF/ICSI with a GnRH-antagonist protocol. Patients were grouped based on the antagonist used (Cetorelix vs. Ganirelix) and balanced using propensity score matching [1] [2].
- **2. Controlled Ovarian Stimulation (COS):** Ovarian stimulation began on day 2-3 of the menstrual cycle using gonadotropins (Gn). A **flexible GnRH-ant protocol** was used, where Cetorelix (0.25 mg/day) was initiated subcutaneously once the leading follicle reached 14-15 mm in diameter or if the follicle was >12 mm with serum estradiol (E2) >300 pg/ml. The antagonist was continued daily until the trigger day [1].
- **3. Endometrial Morphology Assessment:** On the day of trigger administration, endometrial thickness was measured via transvaginal ultrasound. The **endometrial type** was classified as follows [5]:
 - **Type A:** A triple-line or multi-layer endometrium, with a clear hyperechoic outer line and a hypoechoic inner area with a prominent midline echo.
 - **Type B:** An intermediate, homogeneous endometrium with a poorly defined midline echo.
 - **Type C:** A homogeneous, fully hyperechoic endometrium with no midline echo.
- **4. Outcome Measures:** The primary morphological outcomes were the distribution of endometrial types (A, B, C) on trigger day and the incidence of ovarian hyperstimulation syndrome (OHSS) [1] [2].

Preclinical Study on Decidualization

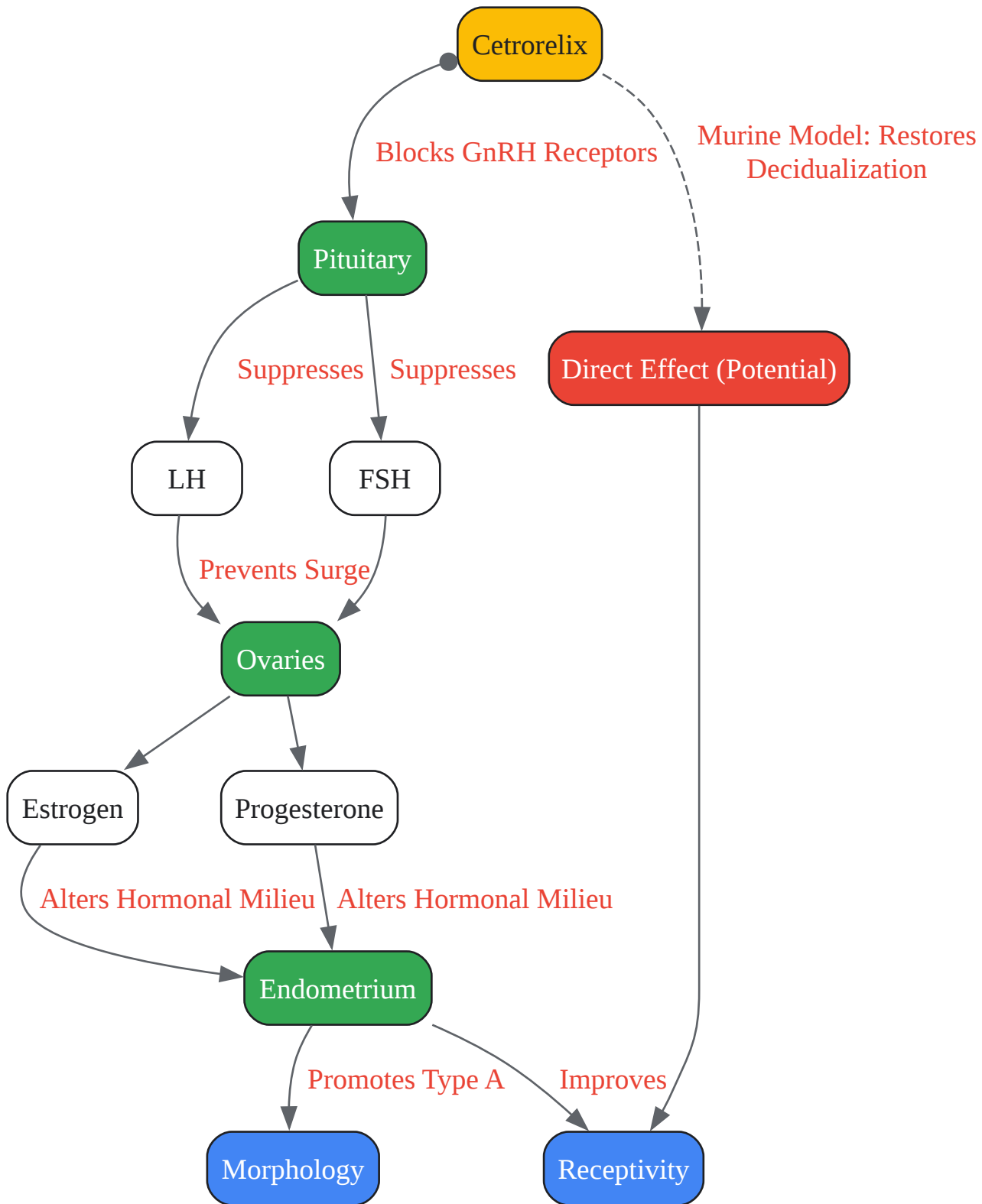
This protocol is based on the murine model study investigating Cetorelix's protective effects against immune checkpoint inhibitor (ICI) damage [3] [4].

- **1. Animal Model & Groups:** Eight-week-old female C57BL/6 mice were used. They were divided into four experimental groups:
 - **Control group:** No treatment.
 - **IgG group:** Administered an intraperitoneal (i.p.) injection of control IgG.
 - **Anti-PD-L1 group:** Administered an i.p. injection of anti-PD-L1 antibody (1 mg in 200 μ L).
 - **Cetorelix + Anti-PD-L1 group:** First received a **subcutaneous injection of Cetorelix** (0.01 mg in 100 μ L) in the lower right abdomen, followed one hour later by an i.p. injection of anti-PD-L1 antibody (1 mg in 200 μ L) [3].
- **2. Tissue Collection:** All mice were euthanized on the fifth day. Uterine horns and ovaries were collected for analysis [3].
- **3. Histological Assessment:**

- **Tissue Preparation:** Unilateral uterine horns were fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned. Sections were stained with **Hematoxylin and Eosin (H&E)** [3].
 - **Decidualization Evaluation:** Uterine stromal cell decidualization was gauged by examining the nuclear and cytoplasmic morphology of the cells under a microscope. The integrity of the endometrial epithelial lining was also assessed [3].
 - **4. Gene Expression Analysis:**
 - **qRT-PCR:** Contralateral uterine tissues were snap-frozen for RNA extraction. **Quantitative real-time PCR (qRT-PCR)** was performed to measure the expression of key decidualization marker genes, such as **Prolactin (Prl)** and **Insulin-like growth factor-binding protein 1 (Igfbp1)** [3].
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Signaling Pathways and Biological Mechanisms

The following diagram integrates findings from the search results to illustrate how Cetrorelix influences endometrial function through direct and indirect pathways.



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The diagram above shows two primary mechanisms of action:

- **The Indirect Pathway (Hormonal Control):** Cetrorelix's primary, well-established action is the competitive blockade of pituitary GnRH receptors. This leads to rapid suppression of LH and FSH secretion, preventing a premature LH surge. This control over gonadotropins modulates the ovarian production of estrogen and progesterone, creating a more controlled hormonal environment for the endometrium. This is thought to promote the development of a more receptive **Type A endometrial morphology** [1] [2].
- **The Potential Direct Pathway:** Emerging preclinical evidence suggests Cetrorelix may also have direct effects on the uterus. In a murine model, Cetrorelix pretreatment was able to restore normal uterine decidualization patterns that had been impaired by an anti-PD-L1 antibody, independent of the pituitary-ovarian axis. This points to a **direct protective effect on endometrial stromal cells**, although the exact mechanism requires further investigation [3] [4].

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